2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both amide and ether functional groups, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-methylphenylacetic acid with an appropriate amine, such as 3-methylbutylamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Ether formation: The resulting amide can then be reacted with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles like thiols or amines can replace the alkoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols (R-SH), amines (R-NH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Thioethers, secondary amines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies, including binding assays and activity measurements.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic properties due to their Si-Si bonds.
Fluorine compounds: Known for their high reactivity and unique chemical properties.
Uniqueness
2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide stands out due to its combination of amide and ether functionalities, which confer a unique set of chemical reactivities and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethoxy]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)8-9-17-15(19)10-21-11-16(20)18-14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
YRZRXJABEOAMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.